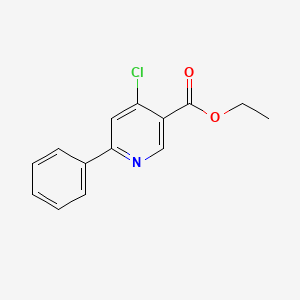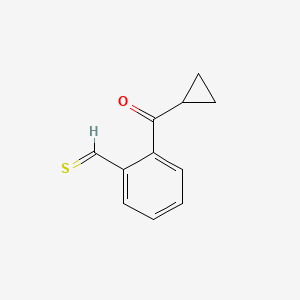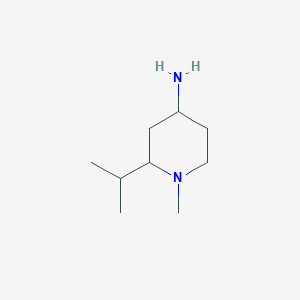
2-Isopropyl-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1-methylpiperidin-4-amine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1-methylpiperidin-4-amine typically involves the cyclization of amino alcohols. One efficient method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Another approach involves the use of palladium and rhodium hydrogenation, which combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Piperidines
Substitution: Various substituted piperidines with different functional groups
Scientific Research Applications
2-Isopropyl-1-methylpiperidin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-4-amine: A simpler piperidine derivative with similar chemical properties.
2-Isopropylpiperidine: Lacks the methyl group at the 1-position but shares the isopropyl group at the 2-position.
4-Aminopiperidine: Contains an amino group at the 4-position but lacks the isopropyl and methyl groups.
Uniqueness
2-Isopropyl-1-methylpiperidin-4-amine is unique due to the presence of both the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-7(2)9-6-8(10)4-5-11(9)3/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
DNBJHISJHLTYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


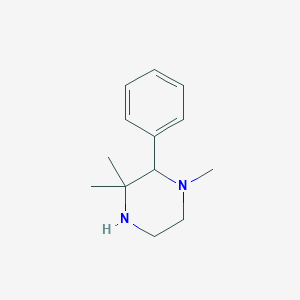
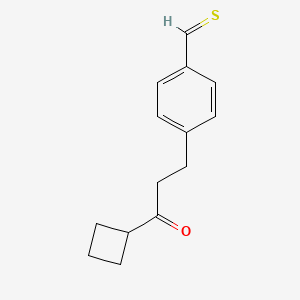
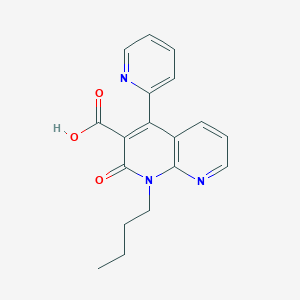
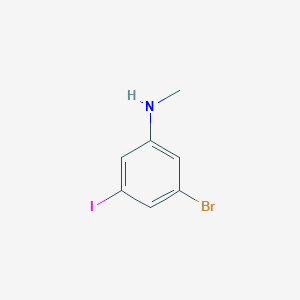
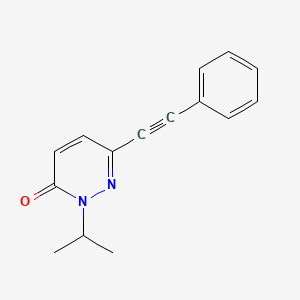

![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
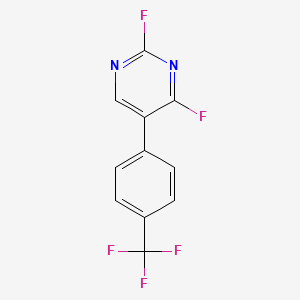
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
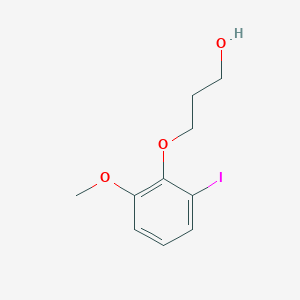
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
